molecular formula C16H19ClN2O3S B2507324 N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride CAS No. 1323330-61-5

N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride

Cat. No.: B2507324
CAS No.: 1323330-61-5
M. Wt: 354.85
InChI Key: UPCVSNAVALSKEX-UHFFFAOYSA-N
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Description

N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure that includes a pyridine ring, a thioether linkage, and an acetamide group, making it a versatile molecule for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride typically involves multiple steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 2-mercaptopyridine with an epoxide, such as glycidol, under basic conditions to form the 2-hydroxy-3-(pyridin-2-ylthio)propanol intermediate.

    Etherification: The intermediate is then reacted with 4-hydroxyacetophenone in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.

    Acetylation: The resulting compound is acetylated using acetic anhydride to introduce the acetamide group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

In industrial applications, this compound could be used in the formulation of specialty chemicals, coatings, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride would depend on its specific application. In a biological context, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the pyridine ring and thioether linkage suggests potential interactions with metal ions or thiol groups in proteins, which could influence enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide: Similar structure but with an isopropylamino group instead of the pyridin-2-ylthio group.

    N-(4-(2-hydroxy-3-(methylthio)propoxy)phenyl)acetamide: Similar structure but with a methylthio group instead of the pyridin-2-ylthio group.

Uniqueness

N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride is unique due to the presence of the pyridin-2-ylthio group, which can confer distinct chemical and biological properties. This group can participate in unique interactions with biological targets, potentially leading to different pharmacological effects compared to similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[4-(2-hydroxy-3-pyridin-2-ylsulfanylpropoxy)phenyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S.ClH/c1-12(19)18-13-5-7-15(8-6-13)21-10-14(20)11-22-16-4-2-3-9-17-16;/h2-9,14,20H,10-11H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCVSNAVALSKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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